2-ethoxythiophene-3-carboxylic acid
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Overview
Description
2-Ethoxythiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with an ethoxy group at the 2-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxythiophene-3-carboxylic acid can be achieved through several methods. Another method includes the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. The Fiesselmann synthesis is often preferred due to its relatively high yield and straightforward reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxythiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .
Scientific Research Applications
2-Ethoxythiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Industry: It is used in the production of organic semiconductors, corrosion inhibitors, and other materials.
Mechanism of Action
The mechanism of action of 2-ethoxythiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues, influencing enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxythiophene-2-carboxylic acid: Similar structure but with different substitution pattern.
Thiophene-2-carboxylic acid: Lacks the ethoxy group, leading to different chemical properties and reactivity.
2-Methoxythiophene-3-carboxylic acid: Similar to 2-ethoxythiophene-3-carboxylic acid but with a methoxy group instead of an ethoxy group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the ethoxy and carboxylic acid groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
Properties
CAS No. |
1378677-99-6 |
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Molecular Formula |
C7H8O3S |
Molecular Weight |
172.20 g/mol |
IUPAC Name |
2-ethoxythiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H8O3S/c1-2-10-7-5(6(8)9)3-4-11-7/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
PIEZKBUYWDSLKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CS1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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